(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one
Overview
Description
(S)-3’-amino Blebbistatin is a derivative of Blebbistatin, a well-known myosin II inhibitor. This compound has been developed to overcome some of the limitations of Blebbistatin, such as phototoxicity and low solubility in water. (S)-3’-amino Blebbistatin is a potent inhibitor of myosin II ATPase activity and is widely used in scientific research to study cell motility, muscle contraction, and other myosin II-related processes .
Preparation Methods
The synthesis of (S)-3’-amino Blebbistatin involves several steps, starting from the tricyclic core structure of Blebbistatin. Chemical modification of the aromatic ring is a key step in the synthesis. The preparation of isomeric methyl-containing analogues has been reported, and co-crystal structures are used to rationalize the variations in biological activity . Industrial production methods typically involve optimizing reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
(S)-3’-amino Blebbistatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (S)-3’-amino Blebbistatin can lead to the formation of corresponding oxides, while reduction can yield reduced analogues .
Scientific Research Applications
(S)-3’-amino Blebbistatin has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of myosin II ATPase activity. In biology, it is employed to investigate cell motility, muscle contraction, and cytokinesis. In medicine, (S)-3’-amino Blebbistatin is used to study cardiac muscle cell cultures and improve cell survival time. Additionally, it has applications in cancer research, developmental biology, and the study of cell invasion .
Mechanism of Action
(S)-3’-amino Blebbistatin exerts its effects by inhibiting myosin II ATPase activity. It binds to the myosin head, blocking the release of phosphate and preventing the myosin heads from interacting with actin. This inhibition leads to the relaxation of acto-myosin myofilaments and affects various cellular processes, such as muscle contraction and cell motility. The compound’s mechanism of action involves targeting the nucleotide binding pocket and the actin binding cleft of myosin .
Comparison with Similar Compounds
(S)-3’-amino Blebbistatin is compared with other similar compounds, such as para-nitroblebbistatin and para-aminoblebbistatin. These compounds are also myosin II inhibitors but have different properties. For example, para-nitroblebbistatin and para-aminoblebbistatin are photostable and non-cytotoxic, making them suitable for specific research applications. Other similar compounds include 2,3-butanedione monoxime, which is a chemical phosphatase used as an uncoupling agent in muscle physiology .
Properties
IUPAC Name |
(3aS)-1-(3-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-21(17(18)20-15)13-4-2-3-12(19)10-13/h2-6,9-10,23H,7-8,19H2,1H3/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDMJMBRYIBAY-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC(=C4)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC(=C4)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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